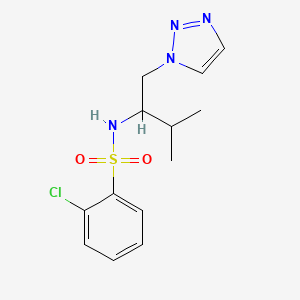
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three nitrogen and two carbon atoms . It’s known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen and two carbon atoms . One nitrogen atom bears a hydrogen atom, and the other two are pyridine type nitrogen .
Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at a triazole substituted aryl group can affect the molecule’s activity .
Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds. They are capable of engaging in hydrogen bonding and have active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Applications De Recherche Scientifique
Anticancer Activity
- Novel benzenesulfonamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their anticancer properties. These compounds displayed significant activity against various human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (J. Sławiński et al., 2012).
- Another study synthesized benzenesulfonamide derivatives that showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).
Herbicide Selectivity and Action
- The selectivity of a herbicide, chlorsulfuron, which has a similar benzenesulfonamide structure, was attributed to its metabolism in tolerant plants like wheat, oats, and barley, transforming it into an inactive product (P. Sweetser et al., 1982).
- The mode of action of chlorsulfuron in inhibiting plant cell division was explored, highlighting its effectiveness as a weed control agent in small grains (T. Ray, 1982).
Antimicrobial and Antifungal Activities
- Sulfanilamide-derived 1,2,3-triazole compounds, structurally related to the queried compound, were synthesized and showed promising antibacterial potency (Xian-Long Wang et al., 2010).
Metabolic Stability and Apoptosis-Inducing Activity
- Novel benzenesulfonamide derivatives exhibited cytotoxic activity towards human cancer cell lines and induced apoptosis, a process of programmed cell death, in these cells (B. Żołnowska et al., 2016).
Environmental and Health Impact
- The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter was studied, assessing their impact on human exposure and health risk (Alba Maceira et al., 2018).
Mécanisme D'action
The mechanism of action of 1,2,3-triazoles and their derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWIAZZRHLWXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
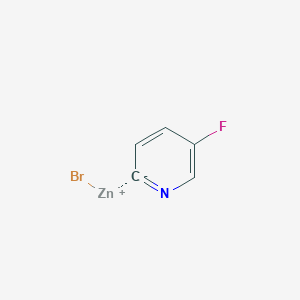
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)
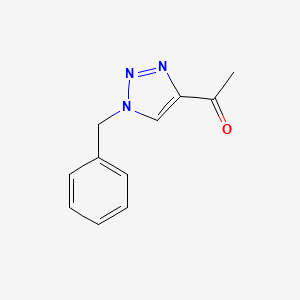
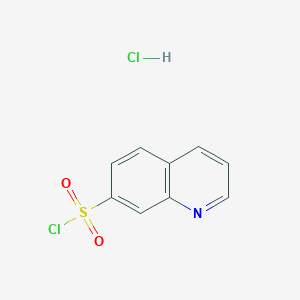
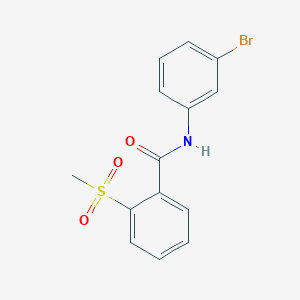
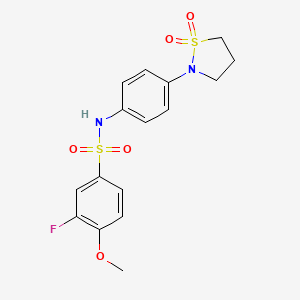
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)
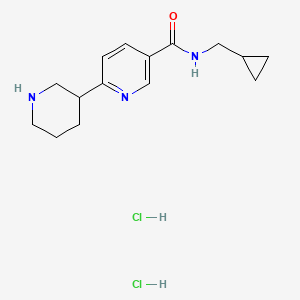
![2-((4-chlorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650880.png)



![4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2650886.png)